molecular formula C28H35N3O7 B8066986 virginiamycin m1

virginiamycin m1

Numéro de catalogue: B8066986
Poids moléculaire: 525.6 g/mol
Clé InChI: DAIKHDNSXMZDCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pristinamycin IIA, also known as Ostreogrycin A, is a macrolide antibiotic and a member of the streptogramin A group of antibiotics. It is one of the components of pristinamycin, the other being pristinamycin IA. Pristinamycin IIA was first isolated from the bacterium Streptomyces virginiae, but it has also been found in other microorganisms. This compound is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of pristinamycin IIA involves the fermentation of Streptomyces virginiae or other related microorganisms. The process includes the following steps:

    Fermentation: The microorganism is cultured in a suitable medium to produce the antibiotic.

    Acidification: The fermentation broth is acidified to facilitate the extraction of the antibiotic.

    Solid-Liquid Separation: The acidified broth undergoes solid-liquid separation to obtain the filtrate.

    Decolorization: The filtrate is decolorized using macroporous resin.

    Enrichment and Analysis: The decolorized filtrate is enriched using macroporous adsorbent resin and then analyzed.

    Decolorization and Concentration: The analytical solution is further decolorized using activated carbon, followed by concentration, extraction, and alkali washing.

    Crystallization: The solution is crystallized to obtain a crude pristinamycin product, which is then recrystallized to obtain fine pristinamycin powder.

Industrial Production Methods: The industrial production of pristinamycin IIA follows similar steps as the laboratory preparation but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and high yield. The use of advanced fermentation technology and purification techniques ensures the production of high-purity pristinamycin IIA suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Pristinamycin IIA undergoes various chemical reactions, including:

    Oxidation: Pristinamycin IIA can undergo oxidation reactions, particularly with reagents like Tollens reagent, Millon reagent, and Fehling reagent.

    Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Tollens reagent, Millon reagent, Fehling reagent.

    Solvents: Dimethyl sulfoxide, methanol, chloroform.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of pristinamycin IIA .

Applications De Recherche Scientifique

Pristinamycin IIA has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

    Biology: Investigated for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.

    Medicine: Employed as an antibiotic for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents .

Mécanisme D'action

Pristinamycin IIA exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding triggers a conformational change that enhances the affinity for the second component of pristinamycin, leading to the inhibition of peptide elongation. The compound blocks the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. This action effectively halts protein synthesis, resulting in a bacteriostatic effect .

Comparaison Avec Des Composés Similaires

Pristinamycin IIA is part of the streptogramin A group of antibiotics, which includes several similar compounds:

    Virginiamycin M1:

    Mikamycin A: Another streptogramin A antibiotic with comparable antibacterial activity.

    Streptogramin A: A general term for antibiotics in this group, including pristinamycin IIA and its analogs.

Uniqueness: Pristinamycin IIA is unique due to its potent activity against methicillin-resistant Staphylococcus aureus and its ability to synergize with other antibiotics in the streptogramin group. This synergistic effect enhances its overall antibacterial efficacy .

Propriétés

IUPAC Name

21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIKHDNSXMZDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-53-0
Record name Virginiamycin M1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
virginiamycin m1
Reactant of Route 2
virginiamycin m1
Reactant of Route 3
virginiamycin m1
Reactant of Route 4
virginiamycin m1
Reactant of Route 5
virginiamycin m1
Reactant of Route 6
virginiamycin m1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.